molecular formula C18H12N2O3 B14688674 Acetamide, N-(8-nitro-1-pyrenyl)- CAS No. 30269-05-7

Acetamide, N-(8-nitro-1-pyrenyl)-

Cat. No.: B14688674
CAS No.: 30269-05-7
M. Wt: 304.3 g/mol
InChI Key: NSGHWQRXJAAOBH-UHFFFAOYSA-N
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Description

Acetamide, N-(8-nitro-1-pyrenyl)- is a nitro-substituted acetamide derivative featuring a pyrenyl aromatic system. Pyrene, a polycyclic aromatic hydrocarbon (PAH) with four fused benzene rings, provides a planar, conjugated structure that influences electronic properties and intermolecular interactions.

Properties

CAS No.

30269-05-7

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

N-(8-nitropyren-1-yl)acetamide

InChI

InChI=1S/C18H12N2O3/c1-10(21)19-15-8-4-11-2-3-12-5-9-16(20(22)23)14-7-6-13(15)17(11)18(12)14/h2-9H,1H3,(H,19,21)

InChI Key

NSGHWQRXJAAOBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(8-nitro-1-pyrenyl)- typically involves the nitration of 1-pyrenylacetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrene ring .

Industrial Production Methods

While specific industrial production methods for Acetamide, N-(8-nitro-1-pyrenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(8-nitro-1-pyrenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Acetamide, N-(8-nitro-1-pyrenyl)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(8-nitro-1-pyrenyl)- involves its interaction with molecular targets through its nitro and pyrene moieties. The nitro group can participate in redox reactions, while the pyrene ring can intercalate with DNA or interact with proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues with Nitro Substitution

N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide (787-63-3)
  • Structure: Coumarin (benzopyranone) core with a nitro group at the 8-position and an acetamide substituent at the 3-position.
  • The nitro group in both compounds likely reduces electron density on the aromatic ring, affecting reactivity and intermolecular interactions .
N-(Meta-Substituted Phenyl)-2,2,2-Trichloro-acetamides
  • Examples : 3-CH₃C₆H₄NH-CO-CCl₃, 3-ClC₆H₄NH-CO-CCl₃.
  • Key Findings :
    • Meta-substitution with electron-withdrawing groups (e.g., nitro) significantly impacts crystal parameters, such as lattice constants and molecular packing.
    • The target compound’s nitro group may similarly influence crystallinity, though its pyrenyl system could lead to distinct packing motifs due to extended conjugation .

Acetamides with Aromatic Heterocycles

N-(4-Bromophenyl)-Pyridazinone Acetamides
  • Examples: FPR2 agonists with pyridazinone cores and substituted benzyl groups.
  • Key Differences :
    • These compounds exhibit biological activity (e.g., calcium mobilization in neutrophils), which is unconfirmed for the target compound.
    • The pyrenyl system’s size and hydrophobicity may reduce solubility compared to heterocyclic analogs, impacting bioavailability .
Benzothiazole-Linked Acetamides
  • Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
  • Key Differences :
    • Trifluoromethyl and methoxy groups modulate electronic properties, similar to the nitro group in the target compound.
    • The benzothiazole moiety’s rigidity contrasts with the pyrenyl system’s planar structure, suggesting divergent solid-state behaviors .

Chlorophenyl and Hydroxyphenyl Acetamides

  • Examples : N-(3-chloro-4-hydroxyphenyl)acetamide, N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide.
  • Key Findings :
    • Chloro and hydroxy substituents affect polarity and hydrogen-bonding capacity.
    • The target compound’s nitro group may confer greater electron-withdrawing effects compared to chloro substituents, altering acidity and stability .

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